Leu-Leu-Ala

Übersicht

Beschreibung

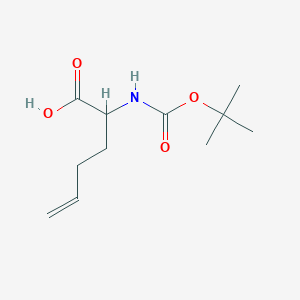

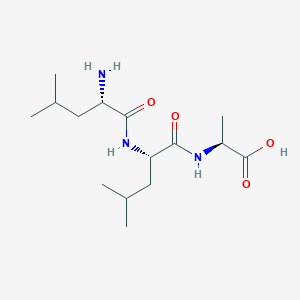

“Leu-Leu-Ala” is a tripeptide composed of the amino acids leucine (Leu), leucine (Leu), and alanine (Ala). Tripeptides are often studied for their potential biological activities, including acting as precursors for larger proteins .

Molecular Structure Analysis

The molecular structure of a tripeptide like “Leu-Leu-Ala” involves peptide bonds linking the amino acids together. Each amino acid has a central carbon atom connected to an amino group, a carboxyl group, a hydrogen atom, and a unique side chain .Physical And Chemical Properties Analysis

The physical and chemical properties of “Leu-Leu-Ala” would be influenced by the properties of its constituent amino acids. For example, leucine is hydrophobic, which could influence the peptide’s solubility and interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Vacuum Ultraviolet Irradiation and Amino Acids

Tanaka et al. (2008) investigated the chemical reactions of aliphatic amino acids like alanine (Ala) and leucine (Leu) under vacuum ultraviolet (VUV) irradiation. This research is significant in understanding the dimerization and fragmentation of these amino acids, which has implications in fields like astrochemistry and the study of amino acid stability under extraterrestrial conditions (Tanaka et al., 2008).

Metabolism in the Small Intestine

Plauth et al. (1991) explored the metabolism of dipeptides, including leucyl-leucine (Leu-Leu), in the isolated vascularly perfused rat small intestine. Their study contributes to our understanding of amino acid absorption and utilization in the gastrointestinal tract (Plauth et al., 1991).

Polymer Science

Nagata and Kiyotsukuri (1992) incorporated amino acids like Ala and Leu into nylon-6 through melt polycondensation. This research has implications in polymer science, especially in developing new materials with specific properties like biodegradability and dyeability (Nagata & Kiyotsukuri, 1992).

Regenerative Medicine

Taban et al. (1996) studied the effect of the dipeptide Leu-Ala on limb regeneration in newts, focusing on its role in inhibiting ubiquitin-mediated protein degradation. This research is significant in regenerative medicine, particularly in understanding the molecular mechanisms that control tissue regeneration (Taban et al., 1996).

Molecular Recognition and Inclusion Crystals

Akazome et al. (2005) demonstrated that the simple aliphatic dipeptide l-leucyl-l-alanine (Leu-Ala) can include several alkyl methyl sulfoxides enantioselectively to form inclusion crystals. This research has applications in molecular recognition and crystal engineering (Akazome et al., 2005).

Amino Acid Metabolism

Adibi et al. (1986) investigated the impact of molecular structure on the metabolism of dipeptides in plasma, including Ala-Leu. This study enhances our understanding of amino acid metabolism and how it is influenced by molecular structure (Adibi et al., 1986).

Drug Delivery Systems

Baurain et al. (1980, 1981) researchedthe accumulation and activity of amino acid and dipeptide derivatives of daunorubicin, such as Leu-Leu-DNR, in leukemic cells. Their studies contribute to the development of targeted drug delivery systems, particularly in cancer treatment, by exploring the efficiency of these compounds in reaching tumor cells and their subsequent cytostatic activity (Baurain et al., 1980), (Baurain et al., 1981).

Proteins and Membrane Structures

Simmerman et al. (1996) identified the specific amino acids responsible for stabilizing the pentameric membrane domain of phospholamban, a phosphoprotein regulator of cardiac sarcoplasmic reticulum. This study provides insights into the role of specific amino acids like leucine in the structural integrity and function of membrane proteins (Simmerman et al., 1996).

Lipid Metabolism

Bialy et al. (2002) explored the use of the dipeptide Leu-Ala in U937 cells to inhibit the formation of ubiquitin-protein conjugates. Their findings suggest an involvement of Leu-Ala in lipid metabolism, offering a new perspective on the cellular processes influenced by specific dipeptides (Bialy et al., 2002).

Proteomics

Ong et al. (2002) described a method for stable isotope labeling by amino acids in cell culture (SILAC) for the in vivo incorporation of specific amino acids like leucine into all mammalian proteins. This method is significant in quantitative proteomics, offering a simple and accurate approach to expression proteomics (Ong et al., 2002).

Biomedical and Protein Engineering

Punitha et al. (2012) studied the effect of D-Leu in collagen-like tetrapeptides on the structure and stability of peptides. This research contributes to the designing of new peptide materials for biomedical and protein engineering applications (Punitha et al., 2012).

Zukünftige Richtungen

Research into peptides like “Leu-Leu-Ala” could focus on exploring their potential biological activities and therapeutic applications. For example, peptides can be designed to have specific activities, such as acting as antimicrobial agents or signaling molecules .

Relevant Papers Several papers were found that mention peptides composed of leucine and alanine, although they do not specifically focus on “Leu-Leu-Ala”. These papers discuss topics such as the amino acid sequences of proteins, the properties of amino acid-rich peptides, and the potential therapeutic applications of peptides .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leu-Leu-Ala | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)